molecular formula C14H16N2O2 B2702619 N-[[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide CAS No. 2192395-21-2

N-[[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide

Cat. No.: B2702619
CAS No.: 2192395-21-2
M. Wt: 244.294
InChI Key: QQMVOVVCDZNDSZ-UHFFFAOYSA-N
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Description

N-[[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide is a synthetic organic compound with the molecular formula C14H16N2O2 It features a pyrrolidinone ring attached to a phenyl group, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable amine precursor with a carbonyl compound under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the pyrrolidinone is treated with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the intermediate compound with acryloyl chloride in the presence of a base such as triethylamine to form the prop-2-enamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amide group is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the amide group.

Scientific Research Applications

N-[[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide: Similar in structure but with variations in the substituents on the phenyl or pyrrolidinone rings.

    Pyrrolidinone Derivatives: Compounds with the pyrrolidinone ring but different functional groups attached.

    Phenylprop-2-enamide Derivatives: Compounds with the phenylprop-2-enamide moiety but different substituents on the phenyl ring.

Uniqueness

This compound is unique due to its specific combination of the pyrrolidinone ring and the phenylprop-2-enamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[3-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-13(17)15-10-11-5-3-6-12(9-11)16-8-4-7-14(16)18/h2-3,5-6,9H,1,4,7-8,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMVOVVCDZNDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC(=CC=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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